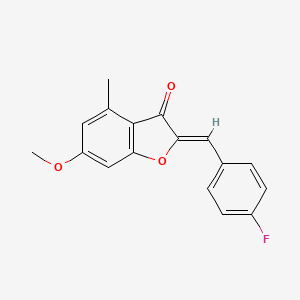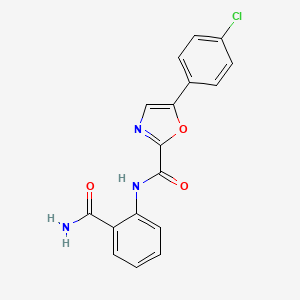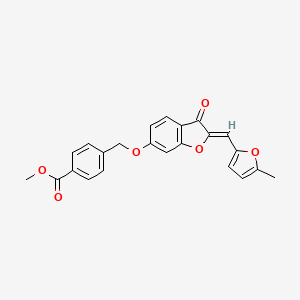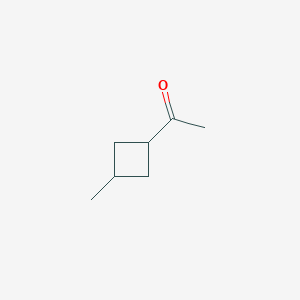
1-(3-Methylcyclobutyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methylcyclobutyl)ethanone” is a chemical compound with the molecular formula C7H12O . It is also known as “1-(1-methylcyclobutyl)ethanone” and has a molecular weight of 112.17 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone” was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethanone with potassium carbonate in the presence of acetone .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR spectroscopy . Density Functional Theory (B3LYP/cc-Pvdz) computations can be used to analyze the optimal molecular shape, vibrational frequencies, and 1H- and 13C-NMR chemical shifts .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 112.17, and it is a liquid in its physical form .
Applications De Recherche Scientifique
Quantum Chemical Calculations and Spectroscopy
A study by Koca et al. (2015) detailed the synthesis and comprehensive characterization of a compound structurally related to 1-(3-Methylcyclobutyl)ethanone, emphasizing its electronic transitions and spectroscopic characteristics. This research utilized quantum chemical calculations to interpret the electronic structure and spectroscopic properties, including UV-vis, FTIR spectra, and NMR chemical shifts, indicating potential applications in the development of materials with specific electronic and optical properties (Koca et al., 2015).
Antimicrobial Activities
Sarac et al. (2020) synthesized a novel series of sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds. These compounds were evaluated for their antioxidant and antibacterial properties, showing significant high antioxidant activity, which suggests their potential use in pharmaceutical applications as antibacterial agents (Sarac et al., 2020).
Computational Analysis and Potential Applications
Koparir et al. (2022) reported on the synthesis, characterization, and computational analysis of thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone), highlighting the molecule's electronic and optical properties through DFT calculations. This study also explored the compound's potential as a corrosion inhibitor for metals used in implants, demonstrating its usefulness in materials science and potentially in medical applications (Koparir et al., 2022).
DFT Calculation and Chemical Reactivity
Another study focused on the synthesis and DFT calculation of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, providing insights into the molecular structure, electronic properties, and thermodynamics of the compound. The research demonstrated the complex's potential in understanding chemical reactivity and site selectivity, which could be beneficial for designing new molecules with targeted properties (Letters in Applied NanoBioScience, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
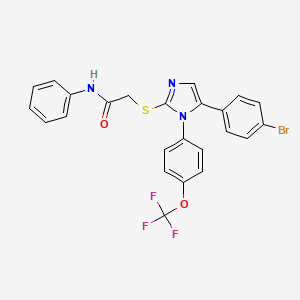
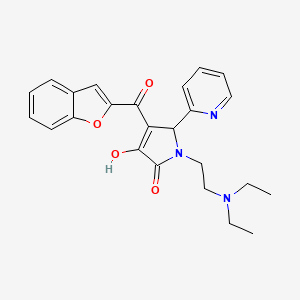

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)
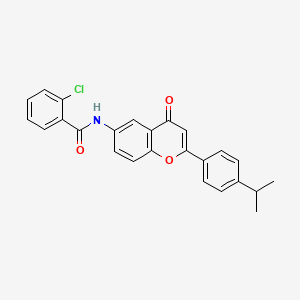

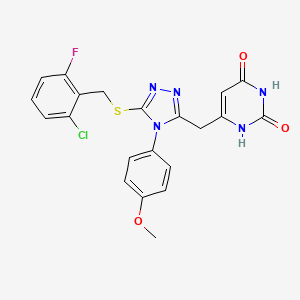
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)
![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)
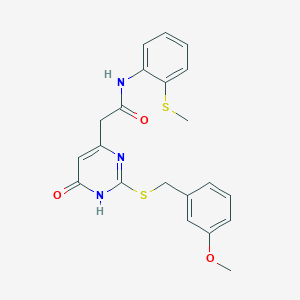
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)
